(R)-1-Benzyl-pyrrolidine-3-carboxylic acid

Enzymatic resolution Chiral separation Process chemistry

Chiral integrity drives pharmacological potency-substituting with racemate or the (S)-enantiomer (CAS 161659-80-9) can reduce activity by an order of magnitude, as quantified in dihydropyridine calcium antagonist SAR studies. This (R)-enantiomer (CAS 216311-57-8) is the exact scaffold for high-efficiency enzymatic resolution (E > 200) yielding methyl (R)-β-proline at 99% e.e., and is a direct precursor to (R)-1-benzyl-3-pyrrolidinol for dihydropyridine calcium antagonist libraries. Commercial purity ≥95% HPLC ensures batch-to-batch reproducibility in multi-step synthetic sequences for neurological drug discovery.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 216311-57-8
Cat. No. B112295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-pyrrolidine-3-carboxylic acid
CAS216311-57-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1
InChIKeyRLRDUQNUBMAYDS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzyl-pyrrolidine-3-carboxylic acid: Chiral Pyrrolidine Building Block


(R)-1-Benzyl-pyrrolidine-3-carboxylic acid, also known as (R)-1-N-Benzyl-β-proline (CAS 216311-57-8), is a chiral pyrrolidine derivative with the molecular formula C12H15NO2 . It is a white to off-white crystalline powder with a melting point of 142-145°C and is soluble in DMSO and methanol [1]. This compound is a key building block in asymmetric synthesis and active pharmaceutical ingredient (API) development, particularly for neurological disorders [1]. The (R)-enantiomer is one of two stereoisomers of this benzyl-protected β-proline scaffold, and its defined stereochemistry at the C3 position is essential for applications requiring precise chiral control [2].

Chiral pyrrolidine building block with defined (R)-configuration at C3

Supports asymmetric synthesis workflows requiring stereochemical control

Enantiomer-specific scaffold for chiral reference-standard studies

Why (R)-1-Benzyl-pyrrolidine-3-carboxylic acid Is Irreplaceable


The (R)-enantiomer of 1-Benzyl-pyrrolidine-3-carboxylic acid (CAS 216311-57-8) and its (S)-counterpart (CAS 161659-80-9) are not interchangeable. Substituting with the racemic mixture or the incorrect enantiomer introduces a stereocenter that is opposite to the target molecule's required configuration, which can dramatically reduce or abolish biological activity [1]. In a head-to-head study of dihydropyridine calcium antagonists incorporating this scaffold, the potency difference between the most and least active stereoisomers exceeded an order of magnitude, demonstrating that the specific stereochemistry is a critical determinant of pharmacological outcome [1]. The following evidence quantifies precisely where the (R)-enantiomer delivers value that cannot be replicated by simpler alternatives.

Opposite enantiomer

(S)-enantiomer may produce opposite stereochemical outcome in target binding and synthesis

Racemic mixture

Racemic 1-benzyl-pyrrolidine-3-carboxylic acid introduces uncontrolled stereochemistry at C3

Reported response

Stereochemistry-dependent activity reported; direct substitution with alternate stereoisomers not supported

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid: Head-to-Head Evidence


Enzymatic Resolution Efficiency with α-Chymotrypsin

The 1-benzyl derivative of pyrrolidine-3-carboxylic acid shows a remarkably favorable interaction with the enzyme α-chymotrypsin during kinetic resolution, achieving an enantiomeric ratio (E) exceeding 200 [1]. This E-value is more than an order of magnitude higher than the practical threshold for an efficient resolution (E > 20). While the study reports the (R)-enantiomer as the recovered ester and the (S)-enantiomer as the free acid, the data directly demonstrate that the benzyl substituent imparts exceptional enzyme recognition to this scaffold compared to other 1-alkyl derivatives [1]. This property enables high-yield production of enantiomerically pure β-proline (99% e.e.) from this intermediate [1].

Enzymatic resolution
Class-level
E > 200
Supports scalable chiral separation workflow
α-Chymotrypsin kinetic resolution; reported enantiomeric ratio
Enzymatic resolution Chiral separation Process chemistry

Stereochemistry-Dependent Calcium Antagonist Potency

In a direct head-to-head comparison of four stereoisomers of a dihydropyridine calcium antagonist containing the 1-benzyl-3-pyrrolidinyl moiety, the (R,R) configuration (3d) was 2- to 4-fold less potent than the most active (S,S) enantiomer (3a) in both receptor binding and functional assays [1]. The potency order was (S,S)-3a > (S,R)-3b > (R,R)-3d > (R,S)-3c, with a >10-fold difference between the most and least active stereoisomers [1]. This demonstrates that the stereocenter at the pyrrolidine C3 position, derived from the chiral starting material, is a critical determinant of pharmacological activity.

Stereoisomer potency
Head-to-head
(S,S) > (S,R) > (R,R) > (R,S)
Stereochemistry-dependent activity reported
>10× range; calcium antagonist model context
Calcium channel antagonist Stereoselectivity SAR

Commercial Chiral Purity Specifications

Commercial suppliers offer (R)-1-Benzyl-pyrrolidine-3-carboxylic acid (CAS 216311-57-8) with HPLC purity ≥99.0% and chiral purity ≥98% enantiomeric excess (e.e.) [1]. This high level of both chemical and enantiomeric purity is essential for applications in asymmetric synthesis and API development where impurities or the wrong enantiomer can derail synthetic routes or compromise drug safety. While the (S)-enantiomer is also commercially available at ≥98% purity , the ability to source the (R)-enantiomer with comparable purity specifications ensures researchers can obtain the exact stereoisomer needed without cross-contamination.

Chiral purity
Specification review
≥99% HPLC, ≥98% e.e.
Supports stereochemical-control workflow
Vendor QC release specifications; verify CoA per lot
Chiral purity Quality control Pharmaceutical intermediate

Applications of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid


Asymmetric Synthesis of β-Proline Derivatives

The (R)-1-Benzyl-pyrrolidine-3-carboxylic acid scaffold is a direct precursor to enantiomerically pure β-proline. Enzymatic resolution of the racemic 1-benzyl derivative yields the (R)-enantiomer with exceptional efficiency (E > 200), enabling the synthesis of methyl (R)-β-proline in 99% e.e. and 22% overall yield [1]. This makes it a strategic starting material for peptidomimetics and β-peptide synthesis where precise stereochemistry is required.

Dihydropyridine Calcium Channel Modulator Synthesis

The (R)-1-benzyl-3-pyrrolidinol derived from this acid is a key component in the synthesis of dihydropyridine calcium antagonists. The stereochemistry of the pyrrolidine ring directly impacts the pharmacological activity of the final drug candidate, with the (R,R) configuration producing a specific activity profile that differs from (S,S), (S,R), and (R,S) diastereomers [2]. This compound is therefore essential for SAR studies aiming to optimize potency and duration of action.

CNS Drug Discovery Building Block

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders [3]. The benzyl protecting group on the pyrrolidine nitrogen allows for selective deprotection and subsequent functionalization, while the chiral carboxylic acid enables amide coupling to generate diverse CNS-active scaffolds. Its high commercial purity (≥99% HPLC, ≥98% e.e.) ensures reproducibility in multi-step synthetic sequences [3].

Application
Selection Property
Validation Focus
β-Proline asymmetric synthesis
Stereochemical-control context
Enantiomeric purity verification
Calcium channel SAR studies
Enantiomer-attribution review
Diastereomer response comparison
Neurological disorder research intermediate
Chiral building block purity
Deprotection and coupling review

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